4-Bromo-1-isopropylpyridin-2(1H)-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-bromo-1-(propan-2-yl)pyridin-2(1H)-one, which precisely describes the substitution pattern and oxidation state of the heterocyclic ring system. Alternative nomenclature systems provide additional names including 4-bromo-1-isopropyl-1,2-dihydropyridin-2-one and 4-bromo-1-isopropyl-2-pyridone, each emphasizing different aspects of the molecular structure. The compound can also be designated as 2(1H)-pyridinone, 4-bromo-1-(1-methylethyl)-, following the Chemical Abstracts Service systematic naming conventions that prioritize the carbonyl functionality. These various nomenclature approaches reflect the multiple ways chemists can describe the same molecular entity while maintaining chemical accuracy.
The bromine substituent at the 4-position relative to the nitrogen atom creates a specific electronic environment that distinguishes this compound from other halogenated pyridones. The isopropyl group attachment at the 1-position nitrogen atom represents a tertiary alkyl substitution that significantly influences the molecule's steric profile and conformational behavior. Related compounds in the literature include 5-bromo-1-isopropylpyridin-2(1H)-one, which differs only in the position of bromine substitution, demonstrating the importance of regioisomerism in heterocyclic chemistry. The systematic naming conventions ensure unambiguous identification of the compound within chemical databases and literature, facilitating accurate communication among researchers working with substituted pyridone systems.
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)10-4-3-7(9)5-8(10)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQXQQWGQXOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Bromo-1-isopropylpyridin-2(1H)-one generally follows these key steps:
- Starting Material : Pyridin-2(1H)-one or its derivatives.
- Bromination : Selective introduction of bromine at the 4-position on the pyridinone ring.
- N-Alkylation : Introduction of the isopropyl group at the nitrogen atom of the pyridinone ring.
Bromination of Pyridin-2(1H)-one Derivatives
Bromination is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-substitution or ring degradation.
- Reaction Conditions : Bromination is often performed in solvents like acetic acid, dichloromethane, or ethanol at temperatures ranging from 0°C to room temperature.
- Selectivity : The 4-position on the pyridinone ring is activated for electrophilic substitution due to resonance stabilization of the intermediate.
- Yield : Bromination yields are generally high, often exceeding 70%, depending on the purity of reagents and reaction control.
N-Isopropylation of 4-Bromopyridin-2(1H)-one
N-alkylation is performed by reacting the 4-bromo-pyridin-2-one intermediate with isopropyl halides (e.g., isopropyl bromide or chloride) or via reductive amination methods.
- Base Used : A strong base such as sodium hydride or potassium carbonate is commonly employed to deprotonate the nitrogen, making it nucleophilic.
- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the alkylation.
- Temperature and Time : Reactions are typically run at room temperature to 60°C for 12-24 hours to ensure complete conversion.
- Purification : The product is purified by column chromatography or recrystallization.
Representative Experimental Data and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS in acetic acid, 0°C to RT, 2-4 hours | 75-85 | Selective 4-bromo substitution; mild conditions preserve ring integrity |
| N-Isopropylation | 4-Bromo-pyridin-2-one + isopropyl bromide, NaH, DMF, RT, 18h | 60-70 | Requires inert atmosphere; careful control of base equivalents to avoid side reactions |
| Alternative Reduction | Using iron powder and ammonium chloride in ethanol at 60°C (for related amino derivatives) | 34-77 | Demonstrated in related pyridinone systems; may be adapted for intermediate preparation |
Notes on Reaction Optimization
- Purity of Starting Materials : High purity of pyridin-2-one and brominating agents is critical to avoid side reactions.
- Control of Reaction Temperature : To prevent over-bromination or decomposition, temperature control is essential, especially during bromination.
- Inert Atmosphere : Alkylation reactions benefit from inert atmospheres (argon or nitrogen) to prevent oxidation or moisture interference.
- Workup Procedures : Extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by column chromatography are standard to isolate pure product.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Considerations |
|---|---|---|---|
| Bromination | NBS, Acetic acid, 0°C to RT | 75-85 | Selective, mild conditions |
| N-Alkylation (Isopropyl) | Isopropyl bromide, NaH, DMF, RT, 18h | 60-70 | Requires inert atmosphere, base control |
| Reduction (related step) | Fe powder, NH4Cl, EtOH, 60°C, 2h | 34-77 | For amino derivatives, mild reductive method |
| Pd-Catalyzed coupling | Pd2(dba)3, XPhos, Cs2CO3, dioxane, 95°C, 18h | 49-54 | For complex substitutions, adaptable |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropylpyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-isopropylpyridin-2(1H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridinones depending on the nucleophile used.
Oxidation Reactions: Products are oxidized pyridinone derivatives.
Reduction Reactions: The primary product is 1-isopropylpyridin-2(1H)-one.
Scientific Research Applications
4-Bromo-1-isopropylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-isopropylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physicochemical and Spectroscopic Data Comparison
Biological Activity
4-Bromo-1-isopropylpyridin-2(1H)-one is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and an isopropyl group, has been investigated for its antimicrobial and anticancer properties, among other applications.
- Chemical Formula : C₉H₁₀BrN₁O
- Molecular Weight : 228.09 g/mol
- CAS Number : 1646570-98-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of cell membrane integrity and inhibition of essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
| HeLa (Cervical Cancer) | 25 µM |
The compound's selective toxicity towards cancer cells while sparing normal cells positions it as a potential candidate for further development in cancer therapeutics.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound binds to enzymes involved in critical metabolic pathways, leading to decreased cellular functions.
- Modulating Signal Transduction Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have documented the effects of this compound in preclinical models. One notable study involved administering the compound to mice bearing xenograft tumors, which resulted in significant tumor regression compared to controls.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-Bromo-1-isopropylpyridin-2(1H)-one?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridinone precursors or nucleophilic substitution reactions. For example, bromination of 1-isopropylpyridin-2(1H)-one using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) is a standard approach. Alternative routes may involve coupling reactions with brominated intermediates, as seen in analogous syntheses of halophenylpyridines .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : NMR reveals the isopropyl group (δ 1.2–1.4 ppm for CH, δ 4.0–4.5 ppm for CH) and pyridinone protons (δ 6.5–8.0 ppm). NMR confirms carbonyl (δ ~165 ppm) and brominated carbon (δ ~95 ppm).
- Mass Spectrometry : Molecular ion [M+H] at m/z 217 (CHBrNO) with fragmentation patterns indicating Br loss.
- IR : Strong absorption at ~1650 cm for the carbonyl group.
- Cross-reference with similar brominated pyridinones (e.g., 5-bromo-4-methyl-2(1H)-pyridinone) for validation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., tautomeric forms) be resolved during characterization?
- Methodological Answer : Tautomerism between pyridinone and pyridinol forms can cause spectral discrepancies. Use dynamic NMR or variable-temperature studies to observe proton exchange. Computational methods (DFT) predict stable tautomers, while X-ray crystallography provides definitive structural confirmation. For example, tautomeric equilibria in 5-bromo-4-methyl-2(1H)-pyridinone were resolved via crystallography .
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl) for bromination efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-bromination.
- Reference halophenylpyridine syntheses, where optimized yields (≥80%) were achieved via solvent and catalyst tuning .
Q. How to analyze and quantify impurities in this compound?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards for common impurities (e.g., dehalogenated byproducts or unreacted precursors). Quantify using calibration curves, as demonstrated in pharmaceutical impurity analysis (e.g., EP-grade reference standards for pyridinone derivatives) .
Q. What are the stability profiles of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 25°C and 40°C, monitoring degradation via HPLC. Brominated pyridinones are prone to hydrolysis in alkaline conditions.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C for similar compounds) .
Mechanistic and Application-Oriented Questions
Q. How to elucidate the reaction mechanism of bromination in pyridinone derivatives?
- Methodological Answer : Use kinetic isotope effects (KIE) or radical trapping agents (e.g., TEMPO) to distinguish radical vs. electrophilic pathways. Isotopic labeling (e.g., ) can track bromine incorporation. Mechanistic parallels exist in the synthesis of 4-(4-halophenyl)pyridines, where bromination proceeds via radical intermediates .
Q. What is the role of this compound as a building block in medicinal chemistry?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. It is used to synthesize pyrimidinone derivatives (e.g., 1-(4-isopropylbenzyl)-4-chloropyrimidin-2(1H)-one), which are explored as kinase inhibitors or antimicrobial agents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
